4-tert-butyl-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}benzamide
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Overview
Description
4-tert-butyl-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}benzamide is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}benzamide typically involves multi-step organic reactionsCommon reagents used in these reactions include tert-butyl chloride, isoquinoline derivatives, and dimethoxybenzene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-tert-butyl-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N,N-dimethylaniline: Shares the tert-butyl group but differs in its overall structure and properties.
4,4′,4-Tri-tert-Butyl-2,2′6′,2-terpyridine: Contains multiple tert-butyl groups and is used as a ligand in coordination chemistry.
2,6-Di-tert-butyl-4-methylpyridine: Features tert-butyl groups and is used in various chemical reactions.
Uniqueness
4-tert-butyl-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}benzamide is unique due to its combination of substituents, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C31H34N2O5 |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
4-tert-butyl-N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]benzamide |
InChI |
InChI=1S/C31H34N2O5/c1-31(2,3)22-10-8-19(9-11-22)30(34)33-24-18-29(38-7)27(36-5)16-21(24)14-25-23-17-28(37-6)26(35-4)15-20(23)12-13-32-25/h8-13,15-18H,14H2,1-7H3,(H,33,34) |
InChI Key |
YINGVIZIXNHTOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2CC3=NC=CC4=CC(=C(C=C43)OC)OC)OC)OC |
Origin of Product |
United States |
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